2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide
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Overview
Description
2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide is a complex organic compound known for its multifaceted structure and potential applications in various scientific domains. Its unique arrangement incorporates a benzo[f][1,4]oxazepine moiety, an imidazole ring, and a carboxamide group, each contributing distinct chemical properties and reactivity profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis protocols. The initial stages often require the preparation of intermediates, including the benzo[f][1,4]oxazepine core and the imidazole derivative. Coupling reactions, such as amidation, may follow under controlled conditions to form the final product.
Industrial Production Methods:
Industrial production of this compound demands scalable and cost-effective methodologies. Leveraging green chemistry principles, researchers aim to minimize waste and energy consumption. Advanced techniques, such as continuous flow reactors and catalysis, may be employed to optimize yield and purity on a commercial scale.
Chemical Reactions Analysis
Types of Reactions:
The compound undergoes a variety of reactions:
Oxidation: It may be oxidized to introduce oxygen functionalities, potentially altering its reactivity and biological activity.
Reduction: Reduction reactions can modify its electronic structure, affecting its pharmacological properties.
Substitution: The imidazole and benzo[f][1,4]oxazepine units can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are commonly used. Solvents like dimethylformamide (DMF) and conditions involving controlled temperatures and inert atmospheres often optimize reaction outcomes.
Major Products:
The primary products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry:
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, enabling the exploration of new chemical entities.
Biology:
Biologically, the compound’s structure lends itself to interactions with biomolecules. It may exhibit enzyme inhibition or receptor binding activities, making it a candidate for drug development research.
Medicine:
Medical applications include its potential as a therapeutic agent. Preclinical studies might explore its efficacy in treating certain diseases or conditions, leveraging its unique pharmacophore.
Industry:
In industry, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials science. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide exerts its effects involves specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological processes.
Comparison with Similar Compounds
2-oxo-1,2-dihydroquinoline-4-carboxamide
N-(2-(2-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-3(1H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
2-oxo-2H-chromene-3-carboxamide
Uniqueness:
Compared to its analogs, 2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide stands out due to its specific combination of functional groups and the spatial arrangement of atoms. This uniqueness endows it with distinct chemical reactivity and biological activity profiles, making it a valuable compound for scientific exploration and application.
Properties
IUPAC Name |
2-oxo-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,3-dihydroimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-13-9-23-12-4-2-1-3-10(12)8-19(13)6-5-16-14(21)11-7-17-15(22)18-11/h1-4,7H,5-6,8-9H2,(H,16,21)(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTOQYXZFUHSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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